molecular formula C8H13NO3 B570397 methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate CAS No. 121731-72-4

methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate

Katalognummer: B570397
CAS-Nummer: 121731-72-4
Molekulargewicht: 171.196
InChI-Schlüssel: QCPLXOHJFPFNAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate is an organic compound with the molecular formula C8H13NO3. It contains a carbamate functional group, which is a derivative of carbamic acid. This compound is characterized by its unique structure, which includes an allyl group and a 3-oxopropyl group attached to the carbamate moiety .

Eigenschaften

CAS-Nummer

121731-72-4

Molekularformel

C8H13NO3

Molekulargewicht

171.196

IUPAC-Name

methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate

InChI

InChI=1S/C8H13NO3/c1-3-5-9(6-4-7-10)8(11)12-2/h3,7H,1,4-6H2,2H3

InChI-Schlüssel

QCPLXOHJFPFNAA-UHFFFAOYSA-N

SMILES

COC(=O)N(CCC=O)CC=C

Synonyme

Carbamic acid, (3-oxopropyl)-2-propenyl-, methyl ester (9CI)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate can be synthesized through various methods. One common approach involves the reaction of an allyl alcohol with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields the desired carbamate product . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods

Industrial production of methyl allyl(3-oxopropyl)carbamate often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. The use of catalytic processes and optimized reaction conditions can enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted carbamates .

Wirkmechanismus

The mechanism of action of methyl allyl(3-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to methyl allyl(3-oxopropyl)carbamate include:

Uniqueness

methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate is unique due to its specific structure, which includes both an allyl group and a 3-oxopropyl group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other carbamates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.